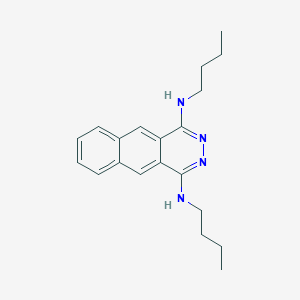

1,4-Bis(butylamino)benzo(g)phthalazine

Beschreibung

1,4-Bis(butylamino)benzo[g]phthalazine is a substituted phthalazine derivative featuring two butylamino groups at the 1- and 4-positions of the benzo[g]phthalazine core. This compound belongs to a broader class of phthalazine derivatives, which are heterocyclic aromatic systems with two nitrogen atoms in a bicyclic framework. The butylamino substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Notably, it has been studied for its ability to intercalate DNA and inhibit topoisomerase II, making it a candidate for anticancer drug development . Its synthesis typically involves nucleophilic substitution of 1,4-dichlorobenzo[g]phthalazine with butylamine derivatives .

Eigenschaften

CAS-Nummer |

133825-72-6 |

|---|---|

Molekularformel |

C20H26N4 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

1-N,4-N-dibutylbenzo[g]phthalazine-1,4-diamine |

InChI |

InChI=1S/C20H26N4/c1-3-5-11-21-19-17-13-15-9-7-8-10-16(15)14-18(17)20(24-23-19)22-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

AOHBHDLQXFWDQZ-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |

Kanonische SMILES |

CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |

Synonyme |

1,4-ABP 1,4-bis(butylamino)benzo(g)phthalazine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 1,4-bis(butylamino)benzo(g)phthalazine and its derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: The compound has shown promising results in inhibiting cell proliferation in HeLa (cervical carcinoma) and ADLD (malignant melanoma) cell lines. In vitro studies revealed that it has a lower toxicity profile compared to traditional chemotherapeutics like Adriamycin, suggesting its potential as a safer alternative for cancer treatment .

- Mechanism of Action: The anticancer properties are attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism is similar to that of other known intercalating agents which have been effective against cancer cells .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties:

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1,4-dichlorobenzo(g)phthalazine with butylamine under controlled conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities .

Table 1: Comparison of Biological Activities

| Compound | Cell Line Tested | IC50 (µM) | Antiparasitic Activity |

|---|---|---|---|

| This compound | HeLa | 12 | Yes |

| Adriamycin | HeLa | 10 | No |

| 1,4-Bis(dimethylamino)benzo(g)phthalazine | HeLa | 8 | Yes |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Anticancer Efficacy: A study published in Medicinal Chemistry illustrated the compound's ability to inhibit tumor growth in xenograft models while maintaining a favorable safety profile compared to established chemotherapeutic agents .

- Antiparasitic Efficacy Assessment: Another study focused on evaluating the compound's effectiveness against Trypanosoma cruzi in animal models. Results indicated a significant reduction in parasitemia levels following treatment with this compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Tautomeric Comparisons

Phthalazine derivatives often exhibit tautomerism, which significantly impacts their chemical behavior. For example:

- N-Aminophthalimides (e.g., compound 2a) and phthalazine-1,4-diones (e.g., compound 3a) are tautomeric pairs. The former has an –NH2 group, while the latter features an –NH–NH– bridge. These structural differences lead to distinct polarities, as evidenced by their Rf values (0.33 vs. 0.41 in EA/MeOH = 9/1) .

- 1,4-Bis(butylamino)benzo[g]phthalazine lacks the keto or imine functionalities present in these tautomers, instead possessing alkylamino groups that enhance its hydrophobicity and DNA-binding capacity .

Table 1: Structural Comparison of Selected Phthalazine Derivatives

| Compound | Key Functional Groups | Polarity (Rf) | Notable Features |

|---|---|---|---|

| N-Aminophthalimide (2a) | –NH2, C=O | 0.33 | Tautomerizes to phthalazine-1,4-dione |

| Phthalazine-1,4-dione (3a) | –NH–NH–, C=O | 0.41 | Higher polarity due to –NH–NH– bridge |

| 1,4-Bis(butylamino)benzo[g]phthalazine | –NH(CH2)3CH3 (×2) | N/A | DNA intercalator; hydrophobic |

Spectroscopic Properties

- IR Spectroscopy: N-Aminophthalimides show –NH2 stretching at 3447–3482 cm⁻¹ and N–N stretching at 1020 cm⁻¹ . Phthalazine-1,4-diones exhibit –NH–NH– stretching at 3461 cm⁻¹ and N–N stretching at 1051 cm⁻¹ . 1,4-Bis(butylamino)benzo[g]phthalazine displays characteristic N–H and C–N stretches but lacks the carbonyl signals seen in dione derivatives.

- NMR Spectroscopy: Both N-aminophthalimides and phthalazine-1,4-diones exhibit similar ¹H-NMR shifts due to their tautomeric interconversion, complicating structural differentiation . In contrast, 1,4-bis(butylamino)benzo[g]phthalazine shows distinct alkyl chain resonances (δ 0.8–1.6 ppm for butyl groups) and aromatic proton shifts consistent with its rigid benzo[g]phthalazine core .

Physicochemical Properties

- Solubility: 1,4-Bis(butylamino)benzo[g]phthalazine is sparingly soluble in water but dissolves in organic solvents (e.g., DMSO, chloroform) due to its hydrophobic butyl chains . Phthalazine-1,4-diones exhibit moderate aqueous solubility owing to their polar –NH–NH– and keto groups .

- Protonation Behavior: The benzo[g]phthalazine core undergoes protonation at the N3 position in acidic media, forming stable salts (e.g., monohydrochloride) .

Vorbereitungsmethoden

Example 1: Synthesis of 1,4-Bis(n-butylamino)benzo(g)phthalazine (Free Base)

Reactants :

-

1,4-Dichlorobenzo(g)phthalazine (9.23 mmol)

-

n-Butylamine (20 mL)

Procedure :

-

The mixture is heated in an autoclave at 130°C for 12 hours.

-

Post-reaction, excess n-butylamine is evaporated under vacuum.

-

The residue is extracted with chloroform and washed with 5% aqueous NaOH.

-

Purification via flash chromatography (silica gel, n-hexane/ethyl acetate/methanol = 1:1:0.3) yields a yellow solid.

Yield : 37%

Characterization :

Example 2: Synthesis of 1,4-Bis(n-butylamino)benzo(g)phthalazine Monohydrochloride

Reactants :

-

1,4-Dichlorobenzo(g)phthalazine (9.23 mmol)

-

n-Butylamine (20 mL)

Procedure :

-

Reaction conditions mirror Example 1.

-

The residue is treated with acetone (100 mL) to precipitate the hydrochloride salt.

Yield : 55%

Characterization :

-

Melting Point : 195–197°C

-

IR (KBr) : 3320–2600 cm⁻¹ (broad N–H⁺), 1625 cm⁻¹ (C=N stretch).

-

¹H NMR (DMSO-d₆) : δ 9.38 (s, 2H, H₅/H₁₀), 3.43 (m, 4H, –CH₂–N).

Variations and Modifications

Solvent and Temperature Optimization

The choice of solvent and reaction temperature significantly impacts yield:

Alternative Amines and Substituted Derivatives

The patent describes analogous syntheses using:

-

n-Propylamine : Yields 1,4-bis(n-propylamino)benzo(g)phthalazine.

-

Ethylamine : Produces 1,4-bis(ethylamino) derivatives with reduced steric hindrance.

Characterization and Quality Control

Spectroscopic Analysis

Table 1: Comparative Spectroscopic Data

| Parameter | Free Base (Example 1) | Monohydrochloride (Example 2) |

|---|---|---|

| Melting Point | 177–179°C | 195–197°C |

| IR (C=N) | 1620 cm⁻¹ | 1625 cm⁻¹ |

| ¹H NMR (–CH₂–N) | δ 3.44 (t) | δ 3.43 (m) |

Elemental Analysis

Table 2: Elemental Composition Validation

| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |

|---|---|---|---|

| Free Base | 74.49/74.78 | 8.12/7.96 | 17.37/17.31 |

| Monohydrochloride | – | – | – |

Challenges and Optimization Opportunities

-

Yield Limitations : The 37–55% yields suggest competing side reactions, such as mono-substitution or ring degradation.

-

Purification Complexity : Flash chromatography remains necessary to isolate the pure free base, increasing production costs.

-

Salt Formation : The hydrochloride derivative offers improved stability but requires additional precipitation steps .

Q & A

Q. What are the optimal synthetic routes for 1,4-Bis(butylamino)benzo[g]phthalazine, and how can reaction selectivity be controlled?

The synthesis involves nitrogen cyclization strategies (5-exo or 6-endo pathways) using precursors like isoindoline-1,3-dione or furopyrazine-dione with hydrazine. Selectivity between kinetic (5-exo) and thermodynamic (6-endo) pathways is achieved by adjusting reaction conditions (e.g., temperature, solvent polarity). Vilsmeier amidination derivatization can confirm structural divergence between intermediates like N-aminophthalimides and phthalazine-diones .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1,4-Bis(butylamino)benzo[g]phthalazine and its intermediates?

Key methods include:

- UV-vis and NMR spectroscopy to probe electronic transitions and tautomerization (e.g., N-aminophthalimide to diazinone under acetic acid) .

- TLC and flash column chromatography for monitoring reaction progress and purifying intermediates (e.g., using CHCl₃/CH₃OH or EtOAc/petroleum ether gradients) .

- X-ray crystallography for resolving ambiguities in tautomeric forms or coordination geometries in metal complexes .

Advanced Research Questions

Q. How does 1,4-Bis(butylamino)benzo[g]phthalazine interact with DNA, and what experimental approaches validate its intercalative binding?

The tricyclic core intercalates into DNA, as shown by:

- UV-vis hypochromicity and bathochromic shifts in λmax upon DNA binding.

- Topoisomerase-I relaxation assays with gel electrophoresis to analyze changes in DNA supercoiling.

- NMR titration experiments to map binding sites and confirm planar stacking within the DNA helix .

Q. What methodologies are employed to evaluate the pharmacological potential of phthalazine derivatives, such as anticancer or anti-inflammatory activity?

- EGFR inhibition assays (e.g., kinase activity measurements) for anticancer screening .

- In vivo inflammatory models (e.g., carrageenan-induced edema) and rheumatoid index scoring to compare efficacy against reference drugs like piroxicam .

- Cell viability assays (e.g., against HT29 or T47D tumor lines) for metal-complexed derivatives .

Q. How do coordination chemistry and metal complexation enhance the functional properties of phthalazine derivatives?

Phthalazine acts as a bidentate ligand, forming complexes with Cu(II), Ir(III), or uranyl ions. These complexes exhibit:

- Antitumor activity via DNA interaction or reactive oxygen species (ROS) generation.

- OLED applications due to sp²-hybridized nitrogen atoms enabling phosphorescence in iridium complexes.

- Tunable metal-metal distances (2.55–4.05 Å) in dinuclear complexes for catalytic or magnetic studies .

Q. What experimental strategies resolve contradictions in cyclization pathway outcomes (e.g., 5-exo vs. 6-endo) during synthesis?

- Control experiments under varied conditions (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products.

- Computational modeling (DFT) to compare activation energies of competing pathways.

- Derivatization probes like Vilsmeier reagents to distinguish between N-aminophthalimide and phthalazine-dione products .

Q. How do solvent polarity and pH influence the tautomerization and stability of 1,4-Bis(butylamino)benzo[g]phthalazine?

- Acetic acid-mediated tautomerization shifts equilibrium toward diazinone forms, validated by NMR.

- Solubility studies in DMSO, acetonitrile, or chloroform inform formulation strategies. Stability is pH-dependent, with protonation at physiological pH enhancing DNA affinity .

Methodological Considerations

- Data Interpretation : Address conflicting results (e.g., cyclization selectivity) by cross-validating with multiple techniques (e.g., HPLC, mass spectrometry).

- Biological Assays : Use orthogonal models (in vitro + in vivo) to confirm pharmacological mechanisms and minimize false positives.

- Metal Complex Design : Prioritize ligands with flexible donor sites (e.g., BDPTZ) to accommodate diverse metal ions and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.